Home > Products > Screening Compounds P136290 > 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile - 2034390-25-3

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Catalog Number: EVT-2497577
CAS Number: 2034390-25-3
Molecular Formula: C15H13FN4O3S
Molecular Weight: 348.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It demonstrates potent inhibition against Src, Lyn, Abl, Yes, Lck, and EphB4 with Ki values ranging from 13 to 64 nM. [ [] ]

Relevance: TG100435, while not directly analogous to 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, shares the presence of a pyrrolidine ring and an aromatic sulfonyl group. These features highlight the potential for similar molecular interactions within specific biological targets. The comparison with TG100435 underlines the potential of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile to exhibit kinase inhibitory activity. [ [] ]

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the N-oxide metabolite of TG100435 and exhibits even greater potency than its parent compound, showing a 2 to 9 times increase in activity. [ [], [] ] It is formed primarily through the action of flavin-containing monooxygenases (FMOs), specifically FMO3. [ [] ] TG100855 can be retroreduced back to TG100435 via cytochrome P450 reductase. [ [] ]

Relevance: Similar to TG100435, TG100855 contains a pyrrolidine ring and an aromatic system. The key difference lies in the N-oxide functionality in the pyrrolidine ring of TG100855. This comparison suggests that potential N-oxide metabolites of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile should be considered for their biological activity and metabolic profile. [ [], [] ]

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used for treating various hematologic malignancies. [ [] ] It is primarily metabolized through oxidation of its dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [ [] ] The nitro reduction metabolite, M30, is a significant contributor to the overall drug exposure. [ [] ]

Relevance: Venetoclax highlights the importance of considering metabolic pathways and metabolite activity for compounds like 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. Although Venetoclax possesses distinct structural features, its metabolic profile, including the formation of an active nitro reduction metabolite, provides valuable insights into potential metabolic considerations for the target compound. [ [] ]

Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA) are oxidative impurities of Venetoclax observed during oxidative stress degradation. [ [] ] VNO can be synthesized by oxidizing Venetoclax with m-CPBA, and VHA can be produced by heating VNO in water under reflux. [ [] ] This transformation highlights a Meisenheimer rearrangement, showcasing the potential reactivity of N-oxide functionalities. [ [] ]

Relevance: While these compounds are structurally different from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, their existence as oxidative degradation products of Venetoclax underscores the importance of examining potential oxidation pathways and the stability of the target compound under oxidative stress. This information is relevant for understanding potential degradation products and their impact on the overall pharmacological profile of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. [ [] ]

Crisaborole (AN2728, 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile)

Compound Description: Crisaborole is a benzoxaborole phosphodiesterase-4 (PDE4) inhibitor that has demonstrated therapeutic benefit for skin diseases like psoriasis and atopic dermatitis in clinical trials. [ [] ] It binds to the catalytic domain of PDE4B2, inhibiting the hydrolysis of cAMP, and exhibits high selectivity for PDE4 isoforms. [ [] ]

Relevance: While structurally distinct from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, Crisaborole shares the presence of a benzonitrile moiety. This shared structural feature suggests the potential for 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile to exhibit interactions with similar biological targets, highlighting a potential area for further investigation. [ [] ]

ABT-239 (4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile)

Compound Description: ABT-239 is a potent and selective histamine H3 receptor (H3R) antagonist. It demonstrates efficacy in enhancing cognition and treating schizophrenia in preclinical models. [ [], [] ] ABT-239 exhibits good oral bioavailability and excellent blood-brain barrier penetration, making it a promising candidate for drug development. [ [], [] ]

Relevance: Although structurally different from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, ABT-239 shares the presence of a benzonitrile moiety. This shared structural element suggests potential for exploring 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile's activity at the H3R. [ [], [] ]

(R)-3-((1-(5-Bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e)

Compound Description: Compound 15e is a human BCATm inhibitor identified through DNA-encoded library screening. It demonstrates inhibitory activity with an IC50 value of 2.0 μM. [ [] ] Structural analysis reveals that 15e binds to the catalytic site of BCATm adjacent to the PLP cofactor. [ [] ]

Relevance: While not directly analogous to 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, compound 15e shares the presence of a pyrrolidine ring and a sulfonamide group. This structural similarity highlights the potential for exploring 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile's inhibitory activity against BCATm. [ [] ]

(2S)-1-(4-Ammoniobutyl)-2-(((5-((3,4-dichlorophenoxy)methyl)isoxazol-3-yl)oxy)methyl)pyrrolidin-1-ium Chloride (Compound 51)

Compound Description: Compound 51 is a potent σ2 receptor ligand with a Ki value of 7.9 nM. [ [] ] It exhibits potent antiproliferative effects against osteosarcoma cell lines, with IC50 values comparable to or better than siramesine. [ [] ] Its mechanism of action likely involves cell cycle disruption and promotion of apoptosis. [ [] ]

Relevance: Although structurally distinct from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, compound 51, like TG100435 and TG100855, also contains a pyrrolidine ring. This common structural element, while not directly comparable, suggests the potential for investigating 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile's interaction with the σ2 receptor. [ [] ]

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist that effectively promotes sleep without disrupting sleep architecture. [ [], [] ] Almorexant exhibits high affinity for both hOX1 and hOX2, with a notably slow dissociation rate from hOX2, leading to a long-lasting pseudo-irreversible antagonism. [ [], [] ]

Relevance: While Almorexant shares no direct structural similarity with 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, its binding characteristics, especially the slow dissociation rate from OX2, provide valuable insights into potential kinetic considerations for the target compound when designing and evaluating its interactions with specific biological targets. [ [], [] ]

CM-157 (3-[[4-[2-tert-Butyl-1-(tetrahydropyran-4-ylmethyl)benzimidazol-5-yl]sulfonyl-2-pyridyl]oxy]propan-1-amine)

Compound Description: CM-157 is a fluorophore-conjugated, CB2R-selective compound utilized for the pharmacological characterization of CB2R using a time-resolved fluorescence resonance energy transfer assay. [ [] ] This assay allows for the assessment of CB2R pharmacology in a homogeneous environment and in living cells without requiring radiolabeled compounds. [ [] ]

Relevance: Although structurally distinct from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, CM-157 shares the presence of a sulfonyl group linked to an aromatic system. This shared structural element, while not directly comparable, highlights a potential for investigating 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile's interaction with the CB2R. [ [] ]

GSK1016790 (N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [ [] ] Studies in human bronchial tissue revealed that GSK1016790-induced TRPV4 activation triggers contractions that depend on the production of cysteinyl leukotrienes. [ [] ]

Relevance: Although GSK1016790's structure differs significantly from 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, it emphasizes the concept of indirect mechanisms of action. The observation that GSK1016790's effect on airway contractility is mediated through cysteinyl leukotriene production highlights the need to consider potential downstream pathways and indirect effects when investigating the biological activity of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile. [ [] ]

Source and Classification

The compound can be identified by its chemical structure and has the following identifiers:

  • Chemical Abstracts Service (CAS) Number: 2034390-25-3
  • Molecular Formula: C15H16FN3O3S

It is primarily used in scientific research, particularly in fields related to medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves several steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors, often starting from amines and carbonyl compounds.
  2. Introduction of the Fluoropyrimidine Moiety: This step generally involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring. For example, 5-fluoropyrimidine derivatives can be synthesized by reacting pyrimidine with fluorinating agents.
  3. Coupling Reactions: The final step involves coupling the pyrrolidine and fluoropyrimidine intermediates with a benzonitrile derivative. This is typically performed under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the reaction between the nucleophilic and electrophilic components.

Technical Parameters

Key parameters in these reactions include temperature control (often room temperature to 80 °C), reaction time (ranging from several hours to overnight), and the use of catalysts or bases such as sodium hydride or potassium carbonate to enhance yields.

Molecular Structure Analysis

The molecular structure of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can be analyzed through various techniques:

  1. Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide insight into the hydrogen environments within the molecule, revealing details about the connectivity and spatial arrangement of atoms.
  2. Mass Spectrometry (MS): Used to determine the molecular weight and confirm the presence of specific functional groups.
  3. X-ray Crystallography: If crystals can be obtained, this method provides precise information about the three-dimensional arrangement of atoms within the molecule.

Structural Features

The compound features:

  • A pyrrolidine ring, which contributes to its conformational flexibility.
  • A fluoropyrimidine moiety, which may enhance biological activity due to its ability to mimic nucleobases.
  • A benzonitrile group, which can participate in π-stacking interactions with biological targets.
Chemical Reactions Analysis

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions:

  1. Oxidation: Can modify functional groups such as converting alcohols into ketones or aldehydes, potentially altering biological activity.
  2. Reduction: Reduction reactions may target the nitrile group, converting it into an amine or aldehyde under appropriate conditions using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can introduce new functional groups or modify existing ones, enhancing the compound's versatility in synthetic applications.

Relevant Technical Details

Common reagents for these reactions might include:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride.

Each reaction type requires specific conditions regarding temperature, solvent choice, and reaction time to optimize yields.

Mechanism of Action

The mechanism of action for 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets:

  1. Enzyme Inhibition: The fluoropyrimidine moiety may mimic natural substrates, allowing it to inhibit enzymes involved in nucleotide synthesis or other metabolic pathways.
  2. Receptor Binding: The structural features enable binding to various receptors, potentially modulating signaling pathways associated with cell proliferation or apoptosis.

Data and Analyses

Studies have indicated that similar compounds exhibit antitumor activity by interfering with DNA replication processes, suggesting that this compound may have therapeutic potential in oncology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile include:

Relevant Data

Quantitative analyses such as log P values (partition coefficients) can provide insights into lipophilicity, influencing biological activity and absorption characteristics.

Applications

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting cancer or viral infections due to its structural similarities with nucleobases.
  2. Biological Studies: Used to study enzyme interactions and receptor binding mechanisms, contributing valuable insights into cellular processes.
  3. Material Science: Its unique structure makes it suitable for synthesizing advanced materials or as a precursor for other industrial chemicals.
  4. Pharmaceutical Development: Investigated for its potential use in formulating new drugs targeting specific diseases based on its mechanism of action.

Properties

CAS Number

2034390-25-3

Product Name

4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

IUPAC Name

4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile

Molecular Formula

C15H13FN4O3S

Molecular Weight

348.35

InChI

InChI=1S/C15H13FN4O3S/c16-12-8-18-15(19-9-12)23-13-5-6-20(10-13)24(21,22)14-3-1-11(7-17)2-4-14/h1-4,8-9,13H,5-6,10H2

InChI Key

WSPQHGJWLDQKKZ-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.